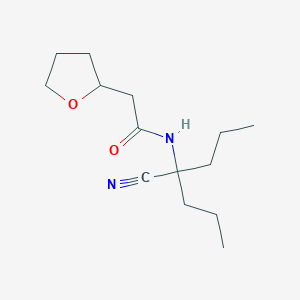
4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, leading to the formation of 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Subsequent catalytic hydrogenation of its O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, resulting in the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate can be further modified to synthesize the fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .
Molecular Structure Analysis
The crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid (a related compound) reveals a triclinic arrangement with specific bond lengths and angles. The molecular formula is C12H7F3O2S . The crystallographic data include dimensions and angles, which contribute to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol serves as a crucial precursor in the synthesis of various derivatives, showcasing its significance in chemical research. The compound has been utilized in synthesizing triazole derivatives through cyclisation processes, demonstrating its value in creating Schiff bases and exploring new chemical entities. Such endeavors are crucial for advancing the understanding of triazole chemistry and exploring its potential applications across different scientific domains (Singh & Kandel, 2013).
Corrosion Inhibition
One of the notable applications of this compound is in the field of corrosion inhibition. Research has demonstrated its effectiveness in preventing the corrosion of metals, such as mild steel, in acidic environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses. Studies show that triazole derivatives exhibit good inhibition efficiency, highlighting their potential as cost-effective and efficient corrosion inhibitors for various metals in challenging conditions (Quraishi & Ansari, 2003).
Electrochemical Behavior
The electrochemical behavior of triazole derivatives, including this compound, has been a subject of investigation, offering insights into their redox properties. These studies are pivotal for understanding the mechanisms underlying their corrosion inhibition capabilities and for exploring their potential applications in electrochemistry. The findings contribute to a deeper understanding of the electrooxidation processes of thiol compounds, which is crucial for developing new electrochemical sensors, batteries, and corrosion protection technologies (Fotouhi et al., 2002).
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been explored, with research indicating their potential as effective agents against various microbial strains. This application is significant in the pharmaceutical and healthcare industries, where there is a continuous search for new antimicrobial compounds to combat drug-resistant pathogens. The synthesis and evaluation of these compounds for antimicrobial activities underscore their potential in developing new therapeutic agents (Almajan et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with sphingosine-1-phosphate (s1p) receptors .
Mode of Action
Related compounds have been shown to act as agonists for the s1p1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Pharmacokinetics
A study on a similar compound, a selective agonist for the s1p1 receptor, showed that more than 50% of the dose was excreted in bile in both rats and dogs .
Result of Action
Related compounds have been shown to reduce apoptosis in cell models and evoke pro-survival pathway responses by inducing activation of akt and erk .
Eigenschaften
IUPAC Name |
4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRDNFSIPBSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)
![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)


![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)



